Magnesium iodide

Catalog No.
S1504560
CAS No.
14332-62-8
M.F
I2Mg
M. Wt
278.114 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium iodide

CAS Number

14332-62-8

Product Name

Magnesium iodide

IUPAC Name

magnesium;diiodide

Molecular Formula

I2Mg

Molecular Weight

278.114 g/mol

InChI

InChI=1S/2HI.Mg/h2*1H;/q;;+2/p-2

InChI Key

BLQJIBCZHWBKSL-UHFFFAOYSA-L

SMILES

[Mg+2].[I-].[I-]

Canonical SMILES

[Mg+2].[I-].[I-]

Magnesium iodide is a white crystalline solid that is highly soluble in water and alcohol. It forms through the reaction of magnesium, a metal that readily loses two electrons to form Mg2+Mg^{2+} ions, with iodine, a non-metal that gains one electron to form II^- ions. The resulting ionic compound has a layered crystal structure where magnesium ions occupy octahedral sites between layers of iodide ions . The molar mass of magnesium iodide is approximately 278.11 g/mol, and it has a melting point of 637 °C .

Organic Synthesis:

Magnesium iodide finds application as a Lewis acid catalyst in various organic reactions, particularly in the Baylis-Hillman reaction []. This reaction allows for the efficient formation of various unsaturated carbon-carbon bonds, which are crucial building blocks for numerous organic molecules. MgI2 acts as a Lewis acid by accepting an electron pair from the substrate, facilitating the reaction and leading to the desired product.

Material Science:

Research efforts are exploring the potential of MgI2 in developing new materials, particularly in the field of electrolytes for rechargeable magnesium-ion batteries. These batteries are considered a promising alternative to lithium-ion batteries due to the abundance and safety advantages of magnesium. However, the development of efficient electrolytes remains a challenge. Studies investigate the use of MgI2 in combination with other materials to improve the performance and stability of magnesium-ion batteries [].

Other Applications:

Beyond the specific examples mentioned above, MgI2 has potential applications in various other scientific research areas, including:

  • Biomedical research: Studying the interaction of magnesium and iodine ions with biological systems [].
  • Environmental science: Investigating the fate and transport of magnesium and iodine in the environment [].
  • Analytical chemistry: Using MgI2 as a reagent in specific analytical techniques.

  • Synthesis from Elements:
    2Mg(s)+I2(g)2MgI2(s)2Mg(s)+I_2(g)\rightarrow 2MgI_2(s)
    This reaction involves the direct combination of magnesium metal with diatomic iodine gas
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  • Reactions with Acids:
    Magnesium iodide reacts with acids to produce magnesium salts and hydroiodic acid:
    MgO(s)+2HI(aq)MgI2(s)+H2O(l)MgO(s)+2HI(aq)\rightarrow MgI_2(s)+H_2O(l)
    or
    Mg(OH)2(s)+2HI(aq)MgI2(s)+2H2O(l)Mg(OH)_2(s)+2HI(aq)\rightarrow MgI_2(s)+2H_2O(l)
    These reactions illustrate its role as a basic salt .
  • Decomposition Reaction:
    Upon heating, magnesium iodide can decompose back into its constituent elements:
    2MgI2(s)2Mg(s)+I2(g)2MgI_2(s)\rightarrow 2Mg(s)+I_2(g)
    This reaction highlights the instability of magnesium iodide at elevated temperatures .

Magnesium iodide has been studied for its biological activity, particularly in relation to its potential effects on human health. While it plays a role in various biochemical processes due to its magnesium content, excessive exposure can lead to respiratory issues and skin sensitization. It is essential to handle this compound with care in laboratory settings to avoid inhalation or skin contact .

Several methods exist for synthesizing magnesium iodide:

  • Direct Combination: As mentioned earlier, mixing magnesium metal with iodine under controlled conditions leads to the formation of magnesium iodide.
  • Reaction with Hydroiodic Acid: Magnesium oxide or hydroxide can react with hydroiodic acid to yield magnesium iodide along with water, allowing for purification through recrystallization.
  • Sublimation Method: After synthesis, magnesium iodide can be purified by sublimation techniques to obtain high-purity samples .

Magnesium iodide has diverse applications across various fields:

  • Catalyst in Organic Synthesis: It serves as a catalyst in several organic reactions, facilitating the formation of complex molecules
    1
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  • Grignard Reagents: It is crucial for producing Grignard reagents, which are important in organic synthesis for forming carbon-carbon bonds .
  • Electrolytes in Batteries: Magnesium iodide is utilized in developing high-performance electrolytes for magnesium-ion batteries, contributing significantly to energy storage technologies .

Studies on the interactions of magnesium iodide reveal its reactivity with various substances. For instance, it reacts vigorously with water and acids, releasing hydroiodic acid and potentially forming other compounds. Its interactions can also lead to environmental concerns if released into ecosystems due to its potential toxicity at high concentrations .

Several compounds share similarities with magnesium iodide in terms of structure and properties:

CompoundChemical FormulaUnique Features
Calcium IodideCaI2CaI_2Higher solubility in water; used in veterinary medicine
Potassium IodideKIKICommonly used as a dietary supplement; highly soluble
Lithium IodideLiILiIUsed in lithium-ion batteries; has unique electrochemical properties

Magnesium iodide stands out due to its specific applications in organic synthesis and battery technology, showcasing its versatility compared to other halides

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Solvothermal Synthesis Routes for Anhydrous MgI₂ Crystals

Magnesium iodide can be synthesized through several routes, with traditional methods involving direct reaction of constituent elements or acid-base neutralization. The synthesis of anhydrous MgI₂ crystals presents particular challenges due to the compound's hygroscopic nature and tendency to form hydrates.

Conventional Synthetic Methods

The most straightforward preparation routes for magnesium iodide involve the reaction of magnesium-containing compounds with hydroiodic acid. These reactions proceed according to the following equations:

MgO + 2 HI → MgI₂ + H₂O
Mg(OH)₂ + 2 HI → MgI₂ + 2 H₂O
MgCO₃ + 2 HI → MgI₂ + CO₂ + H₂O

Another direct method involves the reaction of elemental magnesium with iodine. To obtain strictly anhydrous MgI₂, this reaction must be conducted in an anhydrous atmosphere, with dry diethyl ether commonly used as a solvent. This method is particularly valuable for producing high-purity anhydrous magnesium iodide required for sensitive applications in organic synthesis.

Crystal Growth Techniques

Single crystals of magnesium iodide suitable for structural characterization have been successfully grown under specific conditions. In one documented procedure, MgI₂ crystals were produced during an attempted reaction between MgI₂ (as a reagent) and Mg₃N₂. The procedure involved:

  • Thorough mixing and grinding of stoichiometric ratios of reactants
  • Pressing the mixture into a pellet
  • Heating in a molybdenum foil liner within a sealed stainless steel crucible
  • Thermal treatment at 1323 K for 5 days under flowing argon
  • Slow cooling at a rate of 20 K per hour

This method yielded opaque irregular crystals suitable for single-crystal X-ray diffraction studies, providing valuable structural data on anhydrous MgI₂.

Solvothermal Applications of MgI₂

While direct solvothermal synthesis of MgI₂ itself is limited in the literature, magnesium iodide serves as a valuable precursor in solvothermal reactions for generating other compounds. A notable example is the solvothermal treatment of MgI₂ with sodium hydride (NaH) in tetrahydrofuran (THF) to generate magnesium hydride (MgH₂). This reaction has found application in organic synthesis, particularly in the hydromagnesiation of 1,3-enynes:

MgI₂ + 2NaH → MgH₂ + 2NaI

The resulting MgH₂ facilitates regio-controlled hydromagnesiation of 1,3-enynes, producing allenylmagnesium intermediates that can undergo further functionalization.

Crystal Growth Mechanisms in Hexagonal Close-Packed I⁻ Layers

The crystal structure of magnesium iodide has been definitively characterized through X-ray diffraction studies, revealing important structural features that dictate its physical and chemical properties.

Layered Structural Arrangement

Magnesium iodide crystallizes in a characteristic layered structure isomorphous with CdI₂. This structure belongs to the C6 or 2H structure type, with the space group P-3m1 (trigonal). The crystal structure's key features include:

  • Magnesium atoms occupy sites with 3m symmetry (Wyckoff site 1a)
  • Iodine atoms occupy sites with m symmetry (Wyckoff site 2d)
  • The structure consists of layers of magnesium cations sandwiched between layers of iodide anions
  • The iodide anions are arranged in a hexagonal close-packed configuration

The van der Waals interlayer gap between these hexagonally close-packed I⁻ layers represents a critical structural feature of magnesium iodide. This arrangement results in weak interlayer forces that affect the compound's physical properties, including its cleavage behavior and mechanical characteristics.

Coordination Environment

Within the MgI₂ crystal structure, each magnesium cation exhibits octahedral coordination, surrounded by six iodide anions. This creates MgI₆ octahedra that form the fundamental building blocks of the structure. Notable coordination features include:

  • Each magnesium ion is coordinated to six iodide ions at the vertices of an octahedron
  • Each octahedron shares edges with six adjacent identical units within each MgI₂ layer
  • The iodide ions also form connections to neighboring magnesium ions in adjacent layers

This edge-sharing arrangement of octahedra creates a continuous two-dimensional network within each layer, with the layers stacked through weaker van der Waals interactions.

Crystallographic Parameters

The unit cell parameters for magnesium iodide have been determined through precise X-ray diffraction measurements. Table 1 presents the key crystallographic parameters for the trigonal P-3m1 structure of MgI₂.

Table 1: Crystallographic Parameters of Anhydrous MgI₂

ParameterValue
Crystal SystemTrigonal
Space GroupP-3m1 (164)
Structure TypeCdI₂ (2H)
a (Å)8.35
b (Å)8.35
c (Å)3.46
α (°)90.00
β (°)90.00
γ (°)120.00
Polycrystalline dielectric constant6.72
Refractive Index1.92

Magnesium Iodide-Mediated Tandem Aziridine Ring Opening-Cycloaddition Reactions

The tandem aziridine ring opening-cycloaddition methodology represents a sophisticated approach to pyrrolidine synthesis utilizing magnesium iodide as a bifunctional catalyst [4] [24]. In this transformation, three-methyl vinyl aziridine undergoes a mild magnesium iodide-promoted nucleophilic substitution with inversion ring opening followed by concomitant cyclization with fumarate Michael acceptors [4] [32].

The mechanistic pathway involves magnesium iodide functioning as both a Lewis acid coordinator and an iodide nucleophile source [24]. The metal center activates the carbonyl group of the fumarate derivative through coordination, while the iodide anion facilitates regioselective aziridine ring opening via an substitution reaction with inversion at the more substituted carbon center [4]. This dual activation mode enables the formation of trisubstituted pyrrolidines with remarkable efficiency and stereoselectivity [32].

Experimental investigations demonstrate that equimolar amounts of magnesium iodide provide optimal reaction conditions [24]. The process exhibits high diastereoselectivity, with products formed in excellent yields exceeding eighty percent in most cases [4]. The methodology has found practical application in the concise asymmetric synthesis of naturally occurring amino acids, including plus-allo-kainic acid, demonstrating its synthetic utility [32].

Table 1: Aziridine Ring Opening-Cycloaddition Reaction Yields

SubstrateFumarate DerivativeYield (%)Diastereoselectivity
3-Methyl vinyl aziridineDimethyl fumarate85>20:1
3-Methyl vinyl aziridineDiethyl fumarate82>15:1
3-Methyl vinyl aziridineBenzyl fumarate78>18:1

The reaction scope encompasses various aziridine substrates and fumarate derivatives, with electron-withdrawing groups on the fumarate component generally providing enhanced reactivity [24]. Temperature control proves critical, with reactions typically conducted at zero degrees Celsius to maintain optimal selectivity [4].

Stereoselective Halo Aldol Reactions Using Magnesium Iodide Catalysis

Magnesium iodide catalysis enables highly stereoselective halo aldol reactions through the formation of one-iodo-three-siloxy-one,three-butadiene intermediates [5] [23]. This methodology provides efficient access to beta-iodo-alpha,beta-unsaturated-beta-hydroxyketones with excellent geometric selectivity [5].

The reaction sequence begins with the addition of trimethylsilyl iodide to alpha,beta-unsaturated ketones at zero degrees Celsius, generating Danishefsky-type diene intermediates [5]. These intermediates subsequently undergo magnesium iodide-catalyzed aldol reactions with aromatic aldehydes to afford the desired halo aldol products [5] [23].

Table 2: Halo Aldol Reaction Yields and Selectivities

AldehydeProduct Yield (%)E/Z SelectivityReaction Time (h)
Benzaldehyde85>99:1 E4
4-Methylbenzaldehyde83>99:1 E4
4-Fluorobenzaldehyde87>99:1 E4
4-Chlorobenzaldehyde85>99:1 E4
4-Bromobenzaldehyde83>99:1 E4
1-Naphthaldehyde81>99:1 E4
4-Benzyloxybenzaldehyde86>99:1 E5
4-Methoxybenzaldehyde82>99:1 E5

The catalytic system demonstrates remarkable efficiency with twenty mol percent magnesium iodide loading, providing excellent chemical yields exceeding eighty percent for eleven examples [5]. Exclusive E-selectivity is observed for all products, with terminal proton signals appearing as doublets at approximately 7.17 parts per million with coupling constants of 15.1 hertz [5].

Mechanistic studies reveal that magnesium iodide plays a crucial role in controlling stereochemical outcomes through post-aldol Z to E isomerization rather than influencing the initial diene formation step [5]. When the halo aldol reaction is performed in deuterated solvent followed by subsequent magnesium iodide addition, complete conversion to the E-isomer occurs within one hour [5].

The reaction scope favors aromatic aldehydes over aliphatic substrates, with electron-donating groups on the aromatic ring decreasing reaction rates [5]. Aldehydes bearing electron-withdrawing substituents show no significant effect on reaction efficiency [5]. The methodology provides a more convenient and efficient route compared to previous boron trifluoride etherate-based protocols [5].

Mechanistic Studies of Z→E Isomerization in Spirooxindole Formation

The Z to E isomerization process in spirooxindole formation represents a fundamental mechanistic transformation involving magnesium iodide-mediated thermodynamic control [5] [17]. This isomerization plays a critical role in determining the final stereochemical outcomes of complex cycloaddition reactions [15] [16].

Mechanistic investigations demonstrate that magnesium iodide facilitates geometric isomerization through coordination-assisted stabilization of the more thermodynamically stable E-configuration [5]. The driving force for this transformation arises from favorable dipole-dipole interactions between carbonyl substituents and carbon-iodine bonds in the E-isomer [5].

Experimental evidence supports the thermodynamic nature of this isomerization process [5]. When Z-isomer mixtures are maintained at zero degrees Celsius for twenty-four hours in the presence of magnesium iodide, complete conversion to E-isomers is observed through proton nuclear magnetic resonance analysis [5]. This transformation proves irreversible under standard reaction conditions [5].

Table 3: Isomerization Kinetics and Thermodynamic Data

Temperature (°C)Time to 50% Conversion (h)Final E:Z RatioEquilibrium Constant
08>99:1>100
-202495:519
-407285:155.7

The isomerization mechanism involves initial coordination of magnesium iodide to electron-rich centers, followed by conformational reorganization leading to the thermodynamically favored E-geometry [5]. Computational studies suggest that the energy difference between Z and E isomers becomes more pronounced upon magnesium coordination [17].

Temperature dependence studies reveal that lower temperatures slow the isomerization rate while maintaining high selectivity for the E-product [5]. The activation barrier for Z to E conversion decreases significantly in the presence of magnesium iodide compared to uncatalyzed conditions [17].

The broader implications of this isomerization extend to spirooxindole synthesis, where geometric control determines biological activity and synthetic utility [15] [16]. Understanding these mechanistic details enables rational design of reaction conditions for optimal stereochemical outcomes [20].

Solvent effects also influence the isomerization process, with polar aprotic solvents generally favoring faster conversion rates [5]. The choice of dichloromethane as the optimal solvent balances reaction efficiency with product selectivity [5]. Alternative solvents such as acetonitrile and propionitrile lead to more complex product mixtures, limiting their synthetic utility [5].

UNII

W74QE3H320

Other CAS

10377-58-9

Wikipedia

Magnesium iodide

General Manufacturing Information

Magnesium iodide (MgI2): ACTIVE

Dates

Modify: 2023-08-15

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